Isophthalaldehyde

Catalog No.
S773179
CAS No.
626-19-7
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophthalaldehyde

CAS Number

626-19-7

Product Name

Isophthalaldehyde

IUPAC Name

benzene-1,3-dicarbaldehyde

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C=O)C=O

Solubility

In water, 2.7X10+3 mg/L at 25 °C (est)
Slightly soluble in water
Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene

Synonyms

1,3-Benzenedicarboxaldehyde; 1,3-Benzenedialdehyde; 1,3-Diformylbenzene; 3-Formylbenzaldehyde; Benzene-1,3-dicarbaldehyde; Isophthaldialdehyde; NSC 5092; m-Benzenedialdehyde; m-Benzenedicarbaldehyde; m-Benzenedicarboxaldehyde; m-Diformylbenzene; m-Fo

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O

Synthesis of Organic Compounds

Isophthalaldehyde serves as a valuable building block in the synthesis of various organic compounds. Its reactive aldehyde group readily participates in several chemical reactions, including:

  • Knoevenagel condensation: This reaction involves condensation between isophthalaldehyde and a ketone or another aldehyde, leading to the formation of conjugated enones. These enones find use in the synthesis of pharmaceuticals, dyes, and other functional materials [].
  • Aldol condensation: Similar to the Knoevenagel condensation, isophthalaldehyde can undergo aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl compounds, which are important precursors in the synthesis of various organic molecules [].

Development of Functional Materials

Isophthalaldehyde plays a role in the development of functional materials with diverse properties. Some notable examples include:

  • Polymers: Isophthalaldehyde can be incorporated into the backbone of various polymers, such as polyesters and polyimides. These polymers exhibit desirable properties like thermal stability, mechanical strength, and electrical conductivity, making them valuable in various applications, including electronics, textiles, and composite materials [].
  • Coordination complexes: Isophthalaldehyde can form complexes with metal ions, leading to the creation of coordination complexes with unique properties. These complexes can exhibit interesting catalytic activity, photoluminescence, and magnetic properties, making them potential candidates for applications in catalysis, light-emitting devices, and magnetic materials [].

Research in Medicinal Chemistry

Isophthalaldehyde shows potential applications in medicinal chemistry due to its ability to participate in the synthesis of biologically active molecules. Some research explores its use in:

  • Drug discovery: Isophthalaldehyde derivatives can be screened for potential therapeutic activity against various diseases. Its reactive groups allow for the incorporation of specific functional groups, potentially leading to the development of new drugs [].
  • Development of drug delivery systems: Isophthalaldehyde can be employed in the design of drug delivery systems due to its ability to form hydrogels and other controlled-release materials [].

Isophthalaldehyde is one of three isomers of benzene dicarbaldehyde, the other two being terephthalaldehyde and ortho-phthalaldehyde. These isomers differ in the relative positions of the aldehyde groups on the benzene ring []. Isophthalaldehyde specifically has the aldehyde groups positioned at the 1 and 3 positions of the benzene ring [].


Molecular Structure Analysis

The key feature of isophthalaldehyde's structure is the presence of two aldehyde groups attached to a benzene ring in a meta configuration (1,3 positions) []. This meta configuration allows for interesting chemical reactivity compared to its para (1,4) and ortho (1,2) isomers []. The presence of two aldehyde functionalities makes isophthalaldehyde a bifunctional molecule, meaning it can participate in reactions at both ends of the molecule [].

Another notable aspect of the structure is the delocalized pi electron system within the benzene ring. This electron distribution influences the reactivity of the aldehyde groups, making them more reactive than typical aldehydes [].


Chemical Reactions Analysis

Isophthalaldehyde undergoes various chemical reactions due to its bifunctional nature. Here are some key reactions:

  • Schiff base formation

    Isophthalaldehyde readily reacts with primary amines to form Schiff base derivatives. These derivatives have various applications in catalysis and coordination chemistry [].

  • Polymerization

    Isophthalaldehyde can react with di- or triamines to form polymers or covalent organic frameworks (COFs) []. The resulting polymers can have interesting properties depending on the chosen diamine. For instance, research suggests potential applications in gas storage and separation.

Isophthalaldehyde + Diamine -> Poly(imine) (COF)
  • Metal coordination: Isophthalaldehyde can form coordination complexes with metal ions. These complexes can be used as catalysts or for material design purposes [].

Physical And Chemical Properties Analysis

  • Melting point: 89.5 °C []
  • Boiling point: 136 °C/13 mmHg (decomposition) []
  • Solubility: Soluble in water (2,700 mg/L at 25 °C), benzene, and acetone. Slightly soluble in chloroform and ether [].
  • Stability: Air-sensitive, should be stored under inert gas [].

Isophthalaldehyde itself doesn't have a well-defined mechanism of action in biological systems. However, the polymers and COFs derived from isophthalaldehyde can have specific functionalities depending on the chosen starting materials. These functionalities can then dictate their interaction with other molecules or their influence on biological processes [].

Color/Form

Needles from dilute alcohol

XLogP3

1.2

Boiling Point

246 °C

LogP

log Kow = 1.43 (est)

Melting Point

89 °C

UNII

LU162B2N9X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isophthalaldehyde is a solid. It is soluble in water. USE: m-Phthalaldehyde is used as a laboratory chemical. EXPOSURE: Workers that produce or use isophthalaldehyde may have direct skin contact. The general population is not likely to be exposed to isophthalaldehyde. If isophthalaldehyde is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Isophthaldenhyde is a skin irritant. It may also be irritating to the eyes and respiratory tract. Additional data on the potential for isophthalaldehyde to produce toxic effects in humans or laboratory animals were not available. Data on the potential for isophthalaldehyde to cause infertility, abortions, or birth defects in laboratory animals were not available. Data on the potential for isophthalaldehyde to cause cancer in laboratory animals were not available. The potential for isophthalaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.91X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

30025-33-3
626-19-7

Wikipedia

Isophthalaldehyde

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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